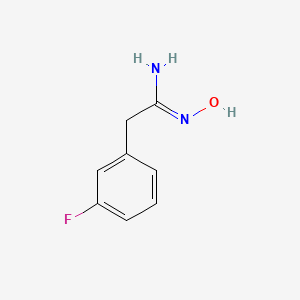

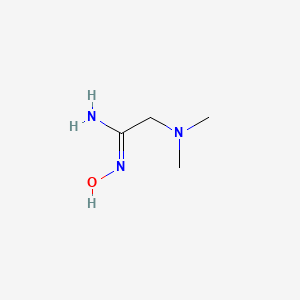

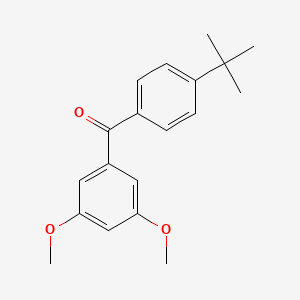

![molecular formula C16H20O4 B1345391 trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-73-4](/img/structure/B1345391.png)

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (TMPOCA) is a cyclohexane-1-carboxylic acid derivative that is commonly used in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 112-113°C. TMPOCA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

The synthesis and photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides have been investigated, demonstrating methods for the synthesis of trans-1,1-Dimethyldecalin-10-carboxylic acids and related compounds through methylation, hydrogenation, and Wolff-Kishner reduction. Photolysis of acyl azides in cyclohexane yields corresponding isocyanates and tricyclic δ-lactams among other products (Brown, 1964).

Research on biphenyl derivatives has shown the synthesis of various cyclohexene and cyclohexane carboxylic acids, converted into tertiary aminoalkyl esters exhibiting pharmacological properties, notably antispasmodic activity. This highlights the chemical versatility of cyclohexane carboxylic acid derivatives (Veer & Oud, 2010).

Studies on cyclohexane derivatives have provided insights into the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, demonstrating the synthesis from t-butyl-cyclohexanols and the exploration of cis- and trans-isomer properties through hydrogenation and spectral analysis (Bekkum et al., 2010).

Chemical Properties and Reactions

Kinetic modelling of crosslinking reactions for cycloaliphatic epoxides with hydroxyl- and carboxyl-functionalized acrylic copolymers has been performed, studying the effects of pH and temperature on the reactions of cyclohexene oxide with methanol and acetic acid. This research emphasizes the importance of stereochemistry in chemical reactions and product formation (Wu & Soucek, 1998).

The photo-induced addition of acetic acid to cyclohexene derivatives has been examined, yielding predominantly methyl trans-4-acetoxycyclohexanecarboxylate along with insights into the mechanism and stereochemistry of the reaction. This study showcases the application of photochemistry in the modification of cyclohexene derivatives (Leong et al., 1973).

Propiedades

IUPAC Name |

(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSKIJULWXKKEX-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

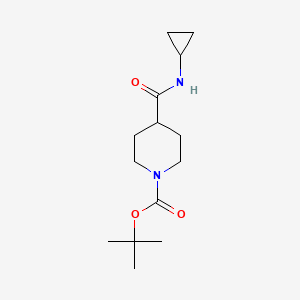

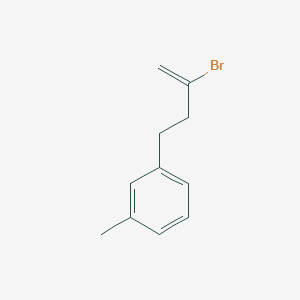

![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1345308.png)

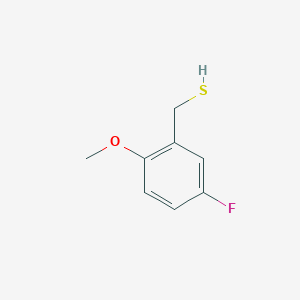

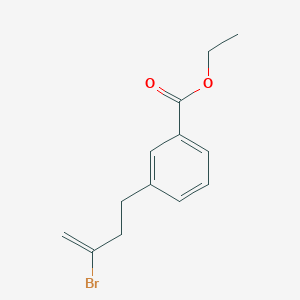

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

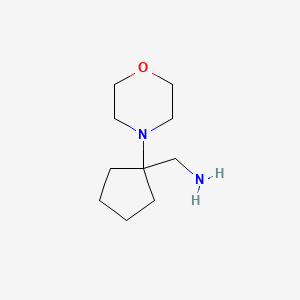

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

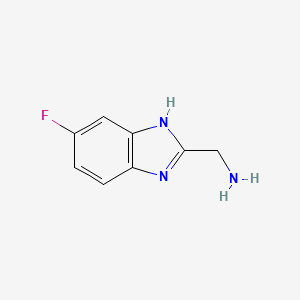

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1345335.png)